molecular formula C7H6F3N3 B1471352 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 1936125-19-7

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1471352
M. Wt: 189.14 g/mol
InChI Key: XASRCDDOLIUWKR-UHFFFAOYSA-N
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Description

“2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” is a chemical compound that has been extensively studied. It is also known as 1-Methyl-3-trifluoromethyl-1H-pyrazole .


Synthesis Analysis

The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group. A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” is represented by the formula C7H6F3N3 .


Chemical Reactions Analysis

The trifluoromethylation of carbon-centered radical intermediates is a key process in the chemical reactions involving “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile”. This process is part of the radical trifluoromethylation, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile” include a molecular weight of 179.14 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Pyrazole Carboxamides : This chemical has been utilized in synthesizing a series of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, demonstrating its utility in the creation of complex organic compounds (Prabakaran, Khan & Jin, 2012).

  • Formation of Pyrazole Derivatives : The compound is involved in the condensation processes leading to pyrazole derivatives. This illustrates its role in forming novel organic structures, especially in the field of heterocyclic chemistry (Kheder, Mabkhot, Zahian & Mohamed, 2014).

  • Antioxidant Activity Synthesis : A key intermediate for synthesizing various heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. This synthesis process highlights its potential in creating compounds with antioxidant properties (El‐Mekabaty, 2015).

Chemical Interaction and Properties

  • Metal Complex Formation : This chemical is significant in the formation of metal complexes, such as the silver(I) complex. Its ability to act as a ligand in complex formation is crucial for applications in coordination chemistry (Dias & Kulkarni, 2016).

  • Interaction with Other Compounds : Its interaction with other compounds like pyrazoline, pyridine, and tetrazole highlights its versatility in chemical reactions, essential for developing new synthetic pathways and materials (Gein, Buldakova & Dmitriev, 2019).

Advancements in Organic Chemistry

  • Catalyst-Free Combinatorial Library Synthesis : Demonstrates its application in the development of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, showcasing advancements in green chemistry and organic synthesis (Kumaravel & Vasuki, 2009).

  • Creation of Novel Heterocycles : The compound is integral in the creation of novel heterocycles, highlighting its role in the development of new compounds with potential applications in various fields of science and technology (Bondock, Tarhoni & Fadda, 2014).

Safety And Hazards

The safety data sheet for 1-Methyl-3-trifluoromethyl-1H-pyrazole indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c1-13-4-5(2-3-11)6(12-13)7(8,9)10/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASRCDDOLIUWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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